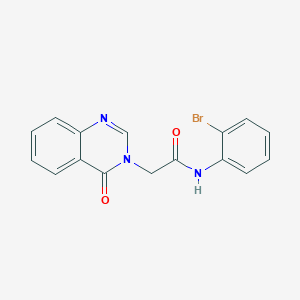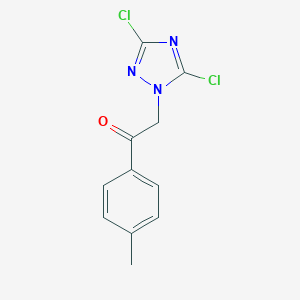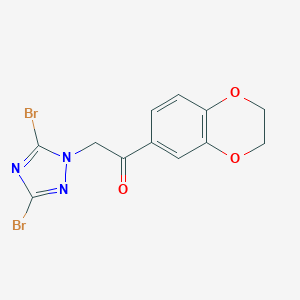
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQA is a member of the quinazoline family of compounds and has been found to exhibit potent biological activity in a variety of experimental systems.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to bind to DNA and inhibit the activity of topoisomerase enzymes, which are involved in the unwinding and replication of DNA.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspase enzymes. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the growth of bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent biological activity, which makes it a useful tool for studying cellular processes such as apoptosis and DNA replication. However, N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be toxic to cells at high concentrations, which can limit its use in some experimental systems. Additionally, the synthesis of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be challenging, which can limit its availability for use in laboratory experiments.
Orientations Futures
There are a number of future directions for research on N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of analogs of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of the potential use of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and to understand its potential limitations and toxicities in vivo.
Méthodes De Synthèse
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-bromoaniline with 3-amino-2-oxo-4(3H)-quinazolinone in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent biological activity in a variety of experimental systems, including cancer cell lines, bacteria, and fungi. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and has also been found to have antimicrobial properties.
Propriétés
Formule moléculaire |
C16H12BrN3O2 |
|---|---|
Poids moléculaire |
358.19 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |
Clé InChI |
DRZBVZCNOQTXRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)